molecular formula C21H16N2O2 B13823293 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- CAS No. 39774-73-7

9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-

Cat. No.: B13823293
CAS No.: 39774-73-7
M. Wt: 328.4 g/mol
InChI Key: XATMSWLFSJLJTP-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- is a synthetic organic compound with the molecular formula C22H18N2O2. It is known for its vibrant blue color and is commonly used as a dye. This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups.

Preparation Methods

The synthesis of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with aniline derivatives. One common method includes the following steps:

    Nitration: 9,10-Anthraquinone is nitrated to form 1-nitro-9,10-anthraquinone.

    Reduction: The nitro group is reduced to an amino group, resulting in 1-amino-9,10-anthraquinone.

    Amination: The amino group is further reacted with 4-methylaniline under acidic conditions to yield 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-.

Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other dyes and pigments.

    Biology: The compound is used in staining techniques to visualize cellular components under a microscope.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.

    Industry: It is used in the production of inks, coatings, and plastics due to its stability and vibrant color.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- involves its interaction with molecular targets such as DNA and proteins. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the cellular context and the presence of other molecules.

Comparison with Similar Compounds

Similar compounds to 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- include:

    9,10-Anthracenedione, 1-amino-4-hydroxy-: This compound has a hydroxyl group instead of an amino group, which affects its chemical properties and applications.

    9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has two amino groups, making it more reactive and suitable for different applications.

    9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-:

The uniqueness of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various fields.

Properties

CAS No.

39774-73-7

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-4-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3

InChI Key

XATMSWLFSJLJTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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